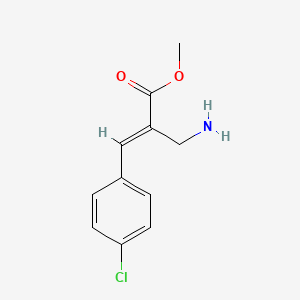
Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate is an organic compound that belongs to the class of acrylates This compound is characterized by the presence of an aminomethyl group and a chlorophenyl group attached to the acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate typically involves the reaction of 4-chlorobenzaldehyde with methyl acrylate in the presence of a base, followed by the addition of aminomethyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield.
化学反应分析
Types of Reactions
Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acrylates or phenyl derivatives.
科学研究应用
Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
作用机制
The mechanism of action of Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl acrylate: A simpler acrylate compound without the aminomethyl and chlorophenyl groups.
4-Chlorophenylacrylate: Contains the chlorophenyl group but lacks the aminomethyl group.
Aminomethyl acrylate: Contains the aminomethyl group but lacks the chlorophenyl group.
Uniqueness
Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate is unique due to the presence of both the aminomethyl and chlorophenyl groups, which confer distinct chemical properties and reactivity
属性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC 名称 |
methyl (E)-2-(aminomethyl)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,7,13H2,1H3/b9-6+ |
InChI 键 |
DTPGVTVVNVPHSV-RMKNXTFCSA-N |
手性 SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)Cl)/CN |
规范 SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




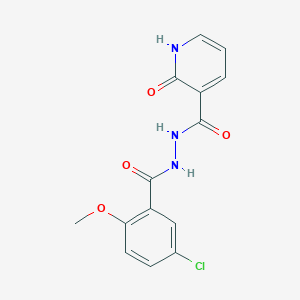
![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
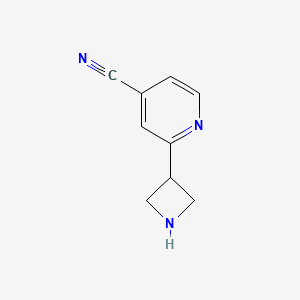
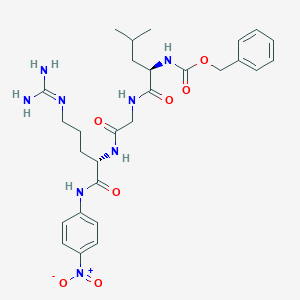
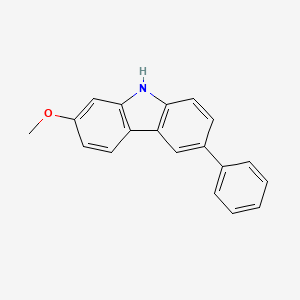

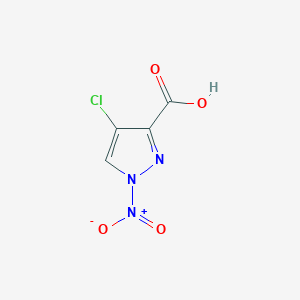
![Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)

![7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12946096.png)
![N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide](/img/structure/B12946103.png)
![[2,3'-Bithiophen]-5-ylmethanamine](/img/structure/B12946107.png)
